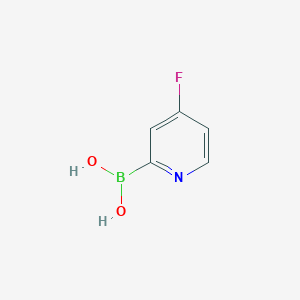

(4-Fluoropyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Fluoropyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H5BFNO2. It is a boronic acid derivative where a fluorine atom is substituted at the 4-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoropyridin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-fluoropyridine with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to an acidic work-up to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (4-Fluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halides.

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and amines or alcohols.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Aryl amines or aryl ethers.

Aplicaciones Científicas De Investigación

(4-Fluoropyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparación Con Compuestos Similares

- 4-Pyridinylboronic acid

- 3-Pyridinylboronic acid

- Phenylboronic acid

- 2-Pyridineboronic acid

Comparison: (4-Fluoropyridin-2-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s reactivity and selectivity in certain chemical reactions compared to its non-fluorinated counterparts .

Actividad Biológica

(4-Fluoropyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antiviral activities, as well as its role in drug development and molecular recognition.

- Chemical Formula : C5H5BFNO2

- Molecular Weight : 140.91 g/mol

- CAS Number : 1208101-73-8

- InChI Key : WXGBZJJAGLSBPR-UHFFFAOYSA-N

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. It acts primarily as a proteasome inhibitor, which is crucial for disrupting cancer cell proliferation.

The compound inhibits the proteasome pathway, leading to cell cycle arrest at the G2/M phase. This mechanism is particularly effective against various cancer cell lines, including multiple myeloma and breast cancer cells.

Case Study: Cell Line Inhibition

In vitro studies have shown that this compound has an IC50 value of approximately 6.74 nM against U266 myeloma cells, indicating strong growth inhibition (Table 1).

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria.

The compound's antibacterial effect is attributed to its ability to interfere with the peptidoglycan layer synthesis in bacterial cell walls.

Case Study: Efficacy Against Bacteria

Studies have indicated that the compound demonstrates bactericidal activity with minimal toxicity to human cells, making it a promising candidate for antibiotic development.

Antiviral Activity

Recent investigations highlight the potential of this compound in antiviral applications, particularly against HIV.

The compound acts as a competitive inhibitor of HIV-1 protease, showing an affinity significantly higher than that of traditional protease inhibitors like darunavir.

Case Study: HIV Protease Inhibition

In vitro testing revealed an IC50 of approximately 5 µM for inhibiting HIV replication, showcasing its potential as an antiviral agent (Table 2).

Molecular Recognition and Drug Development

Boronic acids, including this compound, are essential in drug design due to their ability to form reversible covalent bonds with diols and sugars. This property enhances their bioavailability and therapeutic efficacy.

Applications in Drug Formulation

The incorporation of this compound into drug formulations can improve pharmacokinetic profiles by reducing first-pass metabolism. For instance, modifications involving boronic acids have been shown to enhance the bioavailability of existing drugs like fulvestrant.

Propiedades

IUPAC Name |

(4-fluoropyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRLKJBUBZCNCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590541 |

Source

|

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208101-73-8 |

Source

|

| Record name | (4-Fluoropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.